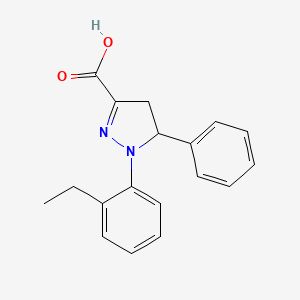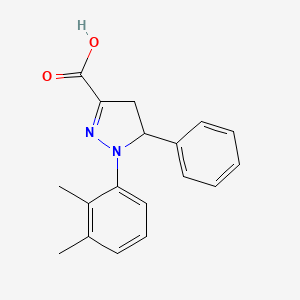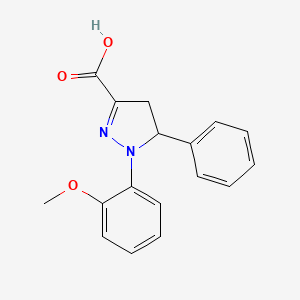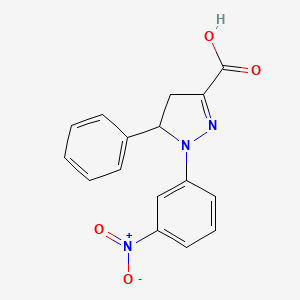
1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the nitrophenyl and phenyl groups suggests that this compound may have unique properties compared to other pyrazoles .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques like X-ray diffraction, revealing complex interactions such as hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, given the presence of the nitro group and its position on the phenyl ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure, which affects its solubility, melting points, and other physical characteristics .
作用機序
NPP-PCA is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, NPP-PCA is believed to reduce inflammation and pain. In addition, NPP-PCA is believed to act as an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. By inhibiting topoisomerase II, NPP-PCA is believed to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
NPP-PCA has been found to have a variety of biochemical and physiological effects. NPP-PCA has been found to inhibit the growth of cancer cells in vitro. In addition, NPP-PCA has been found to reduce inflammation and pain in animal studies. NPP-PCA has also been found to reduce the production of reactive oxygen species in cells, which may have a protective effect against oxidative stress.
実験室実験の利点と制限
The main advantage of using NPP-PCA in laboratory experiments is its ability to inhibit the growth of cancer cells. NPP-PCA has also been found to reduce inflammation and pain in animal studies. However, NPP-PCA has several limitations as a laboratory reagent. NPP-PCA is a synthetic compound, so it is not naturally occurring and is not easily available. In addition, NPP-PCA is a nitrophenyl derivative, so it is not very stable and can easily decompose.
将来の方向性
NPP-PCA has a variety of potential future applications. NPP-PCA could be used to develop new antibiotics and antifungal agents. In addition, NPP-PCA could be used to develop new drug delivery systems. NPP-PCA could also be used to develop new cancer treatments. Finally, NPP-PCA could be used to study the effects of oxidative stress on cells.
合成法
NPP-PCA can be synthesized through a multi-step process. The first step involves the reaction of 4-nitrophenol with acetic anhydride in the presence of a base, such as sodium acetate, to form the corresponding nitrophenyl acetate. The nitrophenyl acetate then undergoes a reaction with benzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding nitrophenyl aldehyde. The nitrophenyl aldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ethyl ester is then reacted with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with phenylhydrazine to form the desired NPP-PCA.
科学的研究の応用
NPP-PCA has been studied for its potential applications in scientific research. NPP-PCA has been studied for its potential use in drug delivery systems, as it has been found to be an effective carrier of drugs. In addition, NPP-PCA has been studied for its potential use in cancer treatment, as it has been found to be a potent inhibitor of the growth of cancer cells. NPP-PCA has also been studied for its potential use in the development of new antibiotics and antifungal agents.
特性
IUPAC Name |
2-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-16(21)14-10-15(11-5-2-1-3-6-11)18(17-14)12-7-4-8-13(9-12)19(22)23/h1-9,15H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGGDSXHFPMUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)
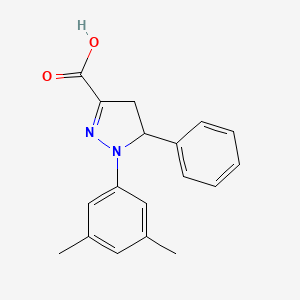
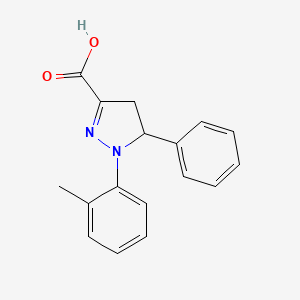


![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

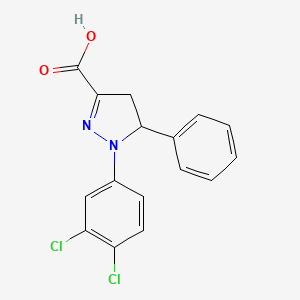
![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
